

# A Guide to Inter-Laboratory Comparison of PCB Analysis Results

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## Compound of Interest

Compound Name: PCB118-13C12

Cat. No.: B15598500

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance in the analysis of polychlorinated biphenyls (PCBs). It is designed to assist researchers, scientists, and drug development professionals in evaluating and selecting analytical approaches for PCB determination. The information presented is based on data from proficiency testing schemes and the analysis of certified reference materials, highlighting the performance of various analytical methods across different laboratories and matrices.

## Data Presentation: Quantitative Comparison of PCB Analysis

The following table summarizes the results from inter-laboratory studies on PCB analysis in various environmental matrices. These studies are crucial for assessing the proficiency of laboratories and ensuring the comparability of analytical results. The data presented includes certified or consensus values for select PCB congeners in reference materials, which are used to benchmark laboratory performance.

Table 1: Inter-laboratory Comparison of PCB Congener Concentrations in Certified Reference Materials

Congener	IAEA-417 Marine Sediment (ng/g dry mass)[1]	NIST SRM 1947 Lake Michigan Fish Tissue (ng/g wet weight)[2]	BCR-349 Cod Liver Oil (µg/kg)
PCB 28	5.7 (4.7 - 6.7)	16.1 ± 1.2	Data Not Available
PCB 52	17.0 (14.5 - 19.5)	40.4 ± 1.7	1.6 ± 0.2
PCB 101	42.0 (37.1 - 46.9)	67.2 ± 2.6	4.3 ± 0.4
PCB 105	22.0 (19.8 - 24.2)	16.5 ± 0.9	1.1 ± 0.1
PCB 118	Data Not Available	43.1 ± 1.5	2.5 ± 0.2
PCB 138	45.0 (38.4 - 51.6)	71.3 ± 3.2	4.6 ± 0.4
PCB 153	Data Not Available	75.8 ± 4.1	4.9 ± 0.4
PCB 180	Data Not Available	33.1 ± 1.8	1.8 ± 0.2

Values for IAEA-417 are recommended values with the 95% confidence interval in parentheses. Values for NIST SRM 1947 are certified values with the uncertainty in parentheses. Values for BCR-349 are certified values with the uncertainty in parentheses.

## Experimental Protocols: Methodologies for PCB Analysis

The accurate determination of PCBs relies on robust and well-defined analytical methods. Inter-laboratory comparison studies often involve various methodologies, with gas chromatography coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) being the most common techniques. Below are generalized experimental protocols based on methods frequently employed in these studies.

### Sample Preparation and Extraction

The initial step in PCB analysis involves the extraction of the target compounds from the sample matrix. The choice of extraction method depends on the matrix type.

- **Sediment and Soil:** Soxhlet extraction with a nonpolar solvent or a mixture of polar and nonpolar solvents is a conventional and effective method. Pressurized fluid extraction (PFE) offers a more automated and faster alternative.
- **Fish Tissue:** Tissues are typically homogenized and extracted using a Soxhlet apparatus or PFE. A lipid removal step is crucial to prevent interference during analysis.
- **Oils (e.g., Transformer Oil, Fish Oil):** A simple dilution with a suitable solvent like hexane is often sufficient. For more complex oil matrices, a clean-up step using solid-phase extraction (SPE) with adsorbents like silica gel or florisil may be necessary to remove interfering compounds.[3]
- **Human Milk:** Extraction is typically performed with a mixture of polar and nonpolar solvents, followed by a fat removal step.

## Clean-up

After extraction, the sample extracts undergo a clean-up procedure to remove co-extracted interfering compounds that could affect the accuracy of the analysis. Common clean-up techniques include:

- **Adsorption Chromatography:** Using columns packed with materials like silica gel, alumina, or Florisil to separate PCBs from other organic compounds.
- **Gel Permeation Chromatography (GPC):** Effective for removing high-molecular-weight interferences such as lipids.
- **Acid/Base Partitioning:** Used to remove acidic or basic interferences.

## Instrumental Analysis

The final determination of PCB congeners is performed using high-resolution chromatographic techniques.

- **Gas Chromatography (GC):** A capillary column is used to separate the individual PCB congeners.
- **Detectors:**

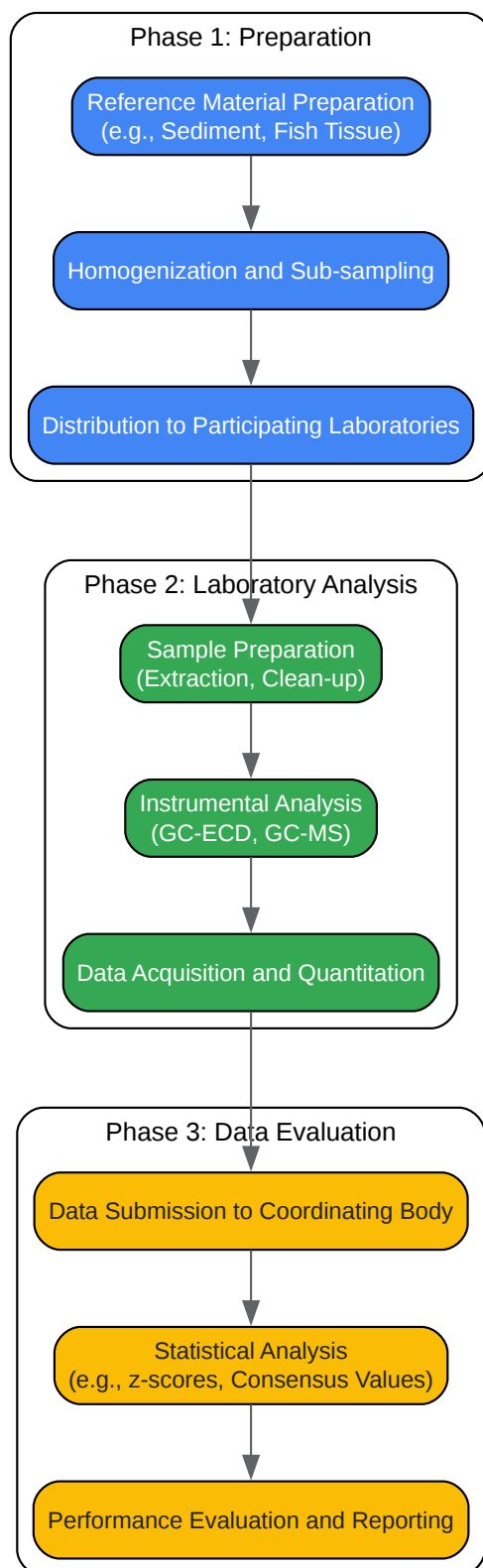
- Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like PCBs and is a cost-effective option. However, it is less selective than mass spectrometry and can be prone to interferences.
- Mass Spectrometry (MS): Provides both qualitative and quantitative information, offering higher selectivity and confirmation of the identity of the congeners. High-resolution mass spectrometry (HRMS) offers the highest level of selectivity and sensitivity.

Standard methods such as ASTM D4059 are often employed for the analysis of PCBs in specific matrices like insulating liquids.<sup>[4][5][6][7][8]</sup> This standard test method utilizes gas chromatography for the quantitative determination of PCB concentrations.<sup>[4][5][6][8]</sup>

## Visualizations

### Experimental Workflow for Inter-laboratory PCB Analysis

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of PCB analysis, from sample distribution to data evaluation.

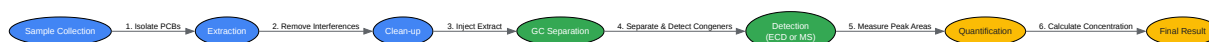


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Caption: Workflow of an inter-laboratory comparison for PCB analysis.

## Logical Relationship of Analytical Steps

This diagram outlines the logical progression of steps involved in the chemical analysis of PCBs in a sample.



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Caption: Logical steps in the analytical procedure for PCB determination.

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